![molecular formula C15H18BrNO2 B1465528 Ethyl 3-bromo-4-(diallylamino)benzoate CAS No. 1211511-06-6](/img/structure/B1465528.png)
Ethyl 3-bromo-4-(diallylamino)benzoate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, Ethyl 3-bromobenzoate was used in the preparation of ethyl 3-ethynylbenzoate . Another related compound, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, was synthesized and characterized in a study .Chemical Reactions Analysis
Chemical reactions involving similar compounds have been studied. For example, a video explains the mechanism of electrophilic aromatic substitution reactions, specifically the halogenation of benzene with bromine, chlorine, and iodine . Another video explains how to perform allylic or benzylic bromination using NBS .Safety and Hazards
Safety data sheets provide information about the potential hazards of a chemical compound and how to handle it safely. For Ethyl 3-bromobenzoate, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .
Future Directions
properties
IUPAC Name |
ethyl 4-[bis(prop-2-enyl)amino]-3-bromobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO2/c1-4-9-17(10-5-2)14-8-7-12(11-13(14)16)15(18)19-6-3/h4-5,7-8,11H,1-2,6,9-10H2,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMQZBONMXMSIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N(CC=C)CC=C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-4-(diallylamino)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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